molecular formula C11H9BrN2 B8347690 2-(4-bromo-1H-indol-3-yl)propanenitrile

2-(4-bromo-1H-indol-3-yl)propanenitrile

Cat. No. B8347690
M. Wt: 249.11 g/mol
InChI Key: RTNJKOMJQNWNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-1H-indol-3-yl)propanenitrile is a useful research compound. Its molecular formula is C11H9BrN2 and its molecular weight is 249.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-bromo-1H-indol-3-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromo-1H-indol-3-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

2-(4-bromo-1H-indol-3-yl)propanenitrile

InChI

InChI=1S/C11H9BrN2/c1-7(5-13)8-6-14-10-4-2-3-9(12)11(8)10/h2-4,6-7,14H,1H3

InChI Key

RTNJKOMJQNWNPG-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CNC2=C1C(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a tetrahydrofuran solution (10 mL) of 1, -dimethylethyl 4-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate [CAS registration number 151726-05-5, Organic Letters 2003, 5(19), 3519-3522] (1.0 g), lithium diisopropylamide (2M tetrahydrofuran solution; 3.4 mL) was added dropwise at −78° C. and the mixture was stirred at the same temperature for one hour. To the mixture, methyl iodide (0.5 mL) was added, followed by stirring for one hour. The mixture was gradually heated to room temperature and methanol (2 mL) was added. The mixture was stirred overnight at room temperature and water was added under ice cooling, followed by extraction with ethyl acetate. The organic layer was washed in turn with water and saturated saline, dried over anhydrous magnesium sulfate and then concentrated. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=80:20 y 70:30) to obtain the titled compound having the following physical properties (0.35 g).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
dimethylethyl 4-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

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